molecular formula C28H28V B14654331 Vanadium(4+) tetrakis(phenylmethanide) CAS No. 41328-40-9

Vanadium(4+) tetrakis(phenylmethanide)

Cat. No.: B14654331
CAS No.: 41328-40-9
M. Wt: 415.5 g/mol
InChI Key: LVXXFBKVVYQRIS-UHFFFAOYSA-N
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Description

Vanadium(4+) tetrakis(phenylmethanide) is a coordination compound where a vanadium ion in the +4 oxidation state is coordinated to four phenylmethanide ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vanadium(4+) tetrakis(phenylmethanide) typically involves the reaction of vanadium(IV) chloride with phenylmethanide ligands under an inert atmosphere. The reaction is usually carried out in a non-polar solvent such as toluene or hexane. The general reaction can be represented as: [ \text{VCl}_4 + 4 \text{PhCH}_2^- \rightarrow \text{V(PhCH}_2)_4 + 4 \text{Cl}^- ]

Industrial Production Methods: While specific industrial production methods for vanadium(4+) tetrakis(phenylmethanide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Types of Reactions:

    Oxidation: Vanadium(4+) tetrakis(phenylmethanide) can undergo oxidation reactions, where the vanadium center is oxidized to a higher oxidation state.

    Reduction: The compound can also be reduced to lower oxidation states of vanadium.

    Substitution: Ligand substitution reactions can occur, where the phenylmethanide ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.

Major Products:

    Oxidation: Higher oxidation state vanadium complexes.

    Reduction: Lower oxidation state vanadium complexes.

    Substitution: New vanadium complexes with different ligands.

Scientific Research Applications

Vanadium(4+) tetrakis(phenylmethanide) has several applications in scientific research:

    Catalysis: It can act as a catalyst in organic synthesis reactions, particularly in polymerization and oxidation reactions.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

    Biological Studies: Research is ongoing to explore its potential biological activity and its interactions with biomolecules.

Mechanism of Action

The mechanism by which vanadium(4+) tetrakis(phenylmethanide) exerts its effects depends on the specific reaction or application. In catalysis, the vanadium center can facilitate electron transfer processes, activating substrates for subsequent reactions. The phenylmethanide ligands can also play a role in stabilizing reactive intermediates and influencing the overall reactivity of the compound.

Comparison with Similar Compounds

    Vanadium(4+) tetrakis(dimethylazanide): Similar coordination environment but with different ligands.

    Vanadium(4+) tetrakis(ethylmethylamino): Another vanadium(IV) complex with different ligands.

Uniqueness: Vanadium(4+) tetrakis(phenylmethanide) is unique due to the presence of phenylmethanide ligands, which can impart distinct electronic and steric properties compared to other vanadium(IV) complexes

Properties

CAS No.

41328-40-9

Molecular Formula

C28H28V

Molecular Weight

415.5 g/mol

IUPAC Name

methanidylbenzene;vanadium(4+)

InChI

InChI=1S/4C7H7.V/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4

InChI Key

LVXXFBKVVYQRIS-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[V+4]

Origin of Product

United States

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